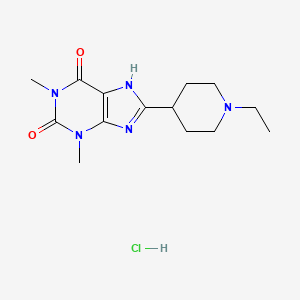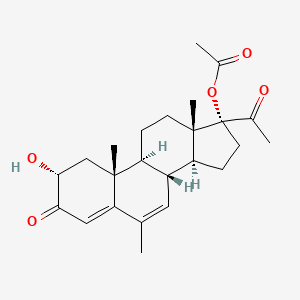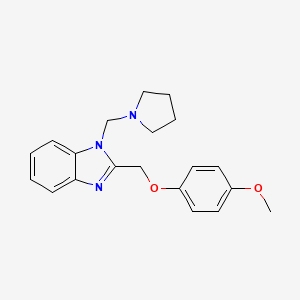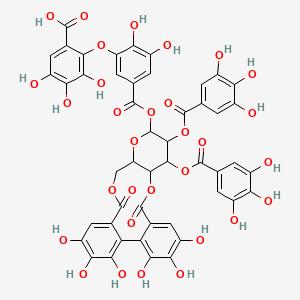
Theophylline, 8-(1-ethyl-4-piperidyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 8-(1-ethyl-4-piperidyl)-, hydrochloride is a chemical compound known for its pharmacological properties. It is a derivative of theophylline, which is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The addition of the 1-ethyl-4-piperidyl group enhances its pharmacokinetic and pharmacodynamic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Theophylline, 8-(1-ethyl-4-piperidyl)-, hydrochloride typically involves the alkylation of theophylline with 1-ethyl-4-piperidyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. The final product is purified using recrystallization or chromatography techniques to obtain the hydrochloride salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the theophylline moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidyl nitrogen.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides of the piperidyl group.
Reduction: Reduced forms of the theophylline moiety.
Substitution: Alkylated or acylated derivatives of the compound.
Aplicaciones Científicas De Investigación
Theophylline, 8-(1-ethyl-4-piperidyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nucleophilic substitution and oxidation-reduction reactions.
Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential as a bronchodilator and its effects on the central nervous system.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate levels. This results in the relaxation of smooth muscle tissues, particularly in the respiratory tract. Additionally, it has been shown to antagonize adenosine receptors, contributing to its bronchodilator effects.
Comparación Con Compuestos Similares
- Theophylline
- Aminophylline
- Dyphylline
- Oxtriphylline
Comparison: Theophylline, 8-(1-ethyl-4-piperidyl)-, hydrochloride is unique due to the presence of the 1-ethyl-4-piperidyl group, which enhances its pharmacokinetic properties compared to theophylline and its other derivatives. This modification results in improved bioavailability and a longer duration of action, making it a more effective therapeutic agent in certain conditions.
Propiedades
Número CAS |
97361-19-8 |
|---|---|
Fórmula molecular |
C14H22ClN5O2 |
Peso molecular |
327.81 g/mol |
Nombre IUPAC |
8-(1-ethylpiperidin-4-yl)-1,3-dimethyl-7H-purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C14H21N5O2.ClH/c1-4-19-7-5-9(6-8-19)11-15-10-12(16-11)17(2)14(21)18(3)13(10)20;/h9H,4-8H2,1-3H3,(H,15,16);1H |
Clave InChI |
IMZVVHCHRKENSX-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(CC1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)













